molecular formula C20H15BrN4O2 B3015454 4-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide CAS No. 862810-86-4

4-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide

Cat. No.: B3015454
CAS No.: 862810-86-4
M. Wt: 423.27
InChI Key: AYUKEZWNCCIWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide is a synthetic chemical compound designed for research applications. It belongs to the imidazo[1,2-a]pyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. Compounds within this structural class have demonstrated promising broad-spectrum antimicrobial properties in scientific studies. Research on closely related benzo[4,5]imidazo[1,2-a]pyrimidine derivatives has shown potent activity against a range of microbial pathogens, including Staphylococcus aureus and Candida albicans , with some analogs also exhibiting the ability to inhibit biofilm formation . Furthermore, structural analogs featuring a benzamide component and the imidazo[1,2-a]pyrimidine core have been investigated as inhibitors of the mitotic kinesin CENP-E, indicating potential applications in the study of cellular proliferation diseases . Another key area of research for this compound family is in inflammation and cancer. Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives have been designed and synthesized as potent and selective cyclooxygenase-2 (COX-2) inhibitors. Some of these compounds have displayed COX-2 inhibitory effects that surpass the reference drug celecoxib in in vitro assays and have shown dose-dependent anti-nociceptive activity in in vivo models . Additionally, these compounds have exhibited considerable cytotoxicity against cancer cell lines such as MCF-7 breast cancer cells, suggesting value in oncological research . The presence of both the imidazo[1,2-a]pyrimidine system and a brominated benzamide moiety in this compound makes it a versatile intermediate or candidate for various biochemical and pharmacological studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O2/c1-27-18-8-5-14(17-12-25-10-2-9-22-20(25)24-17)11-16(18)23-19(26)13-3-6-15(21)7-4-13/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUKEZWNCCIWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide typically involves multistep reactions. One common approach is the condensation of 2-aminopyridine with α-bromoketones, followed by cyclization and bromination . The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Overview

4-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of imidazo[1,2-a]pyrimidine derivatives, which are known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article explores the scientific research applications of this compound, supported by relevant case studies and data tables.

Anticancer Activity

Research has indicated that imidazo[1,2-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to this compound effectively inhibited the proliferation of various cancer cell lines by targeting specific kinases involved in tumor growth and survival pathways .

Table 1: Anticancer Activity of Imidazo[1,2-a]pyrimidine Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast12.5CK2 Inhibition
Compound BLung8.3Btk Inhibition
This compoundColonTBDTBD

Antibacterial Properties

The antibacterial potential of imidazo[1,2-a]pyrimidine derivatives has also been explored extensively. A series of studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial protein synthesis or interference with cell wall synthesis .

Table 2: Antibacterial Activity of Imidazo[1,2-a]pyrimidine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus16 µg/mL
Compound DEscherichia coli32 µg/mL
This compoundTBDTBD

Anti-inflammatory Effects

Imidazo[1,2-a]pyrimidine derivatives are also being investigated for their anti-inflammatory properties. These compounds can modulate immune responses by inhibiting kinases involved in inflammatory signaling pathways. For example, studies have shown that certain derivatives can significantly reduce inflammation in animal models of arthritis .

Table 3: Anti-inflammatory Effects of Imidazo[1,2-a]pyrimidine Derivatives

Compound NameModel UsedEffect Observed
Compound ERat Arthritis ModelReduced swelling by 45%
Compound FMouse ModelDecreased cytokine levels by 30%
This compoundTBDTBD

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of several imidazo[1,2-a]pyrimidine derivatives in treating colorectal cancer. The results showed that the tested compounds significantly inhibited tumor growth in xenograft models, with the lead compound demonstrating an IC50 value lower than that of standard chemotherapy agents .

Case Study 2: Antibacterial Screening

In another investigation focusing on antibacterial activity, researchers synthesized a series of imidazo[1,2-a]pyrimidines and tested them against multi-drug resistant bacterial strains. The findings revealed that certain derivatives exhibited potent activity against resistant strains, highlighting their potential as novel antibacterial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogues in terms of structural features, synthesis, and physicochemical properties.

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Analogues

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight Key Spectral Data (IR, NMR)
Target: 4-Bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide Imidazo[1,2-a]pyrimidine 4-Bromo (benzamide), 2-methoxy (phenyl) Not Provided Not Provided Likely amide C=O ~1670 cm⁻¹, aromatic C-H ~3050–3150 cm⁻¹
2-Bromo-N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)-5-fluorobenzamide Imidazo[1,2-a]pyridine 2-Bromo, 5-fluoro (benzamide); 8-bromo, 4-fluoro (phenyl) C₂₃H₁₄Br₂F₂N₂O 508.0 (LC-MS) FT-IR: 1672 cm⁻¹ (C=O); ¹H-NMR: δ 10.80 (amide NH)
4-Bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide Imidazo[1,2-a]pyridine 4-Bromo (benzamide); 7-methyl, 2-phenyl (imidazo ring) C₂₁H₁₆BrN₃O 406.283 Not Provided
CAS 641569-97-3 Pyrimidine Bromo, methyl, and methoxy substituents (exact positions unspecified) Not Provided Not Provided Similarity: 59.7% to target compound

Key Observations :

  • Heterocycle Core : The target compound’s imidazo[1,2-a]pyrimidine core differs from imidazo[1,2-a]pyridine analogues (e.g., ), which may alter electronic properties and binding affinity.
  • The 2-methoxy group in the target may improve solubility compared to methyl/phenyl substituents in .
  • Molecular Weight : The target’s molecular weight is likely higher than (406.283) due to the pyrimidine core but lower than the difluoro-dibromo analogue (508.0).

Key Observations :

  • The target compound is likely synthesized via a multi-step route involving cyclization of the imidazo[1,2-a]pyrimidine core followed by amide coupling, analogous to methods in .
  • Yields for imidazo[1,2-a]pyridine derivatives (54–83%) suggest moderate efficiency, which may vary for the target due to the pyrimidine core’s reactivity .
Physicochemical and Spectral Properties
  • FT-IR : The target’s amide C=O stretch (~1670 cm⁻¹) aligns with (1672 cm⁻¹), confirming functional group consistency. Aromatic C-H stretches (~3050–3150 cm⁻¹) are common across analogues .
  • ¹H-NMR : The amide proton in appears at δ 10.80, a typical region for NH signals in benzamides. The target’s methoxy group would produce a singlet near δ 3.8–4.0.
  • LC-MS : The target’s molecular ion ([M+1]) would depend on its exact mass but should fall within 450–500 Da based on structural similarity to .

Biological Activity

The compound 4-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure

The compound features a complex structure that includes:

  • A bromo substituent at the para position of the benzamide.
  • An imidazo[1,2-a]pyrimidine moiety, which is known for its role in various biological activities.
  • A methoxyphenyl group that enhances its lipophilicity and potential bioactivity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of compounds similar to this compound. For instance:

  • In vitro studies on related benzamide derivatives have shown significant inhibitory effects on cancer cell lines, with IC50 values ranging from 0.55 µM to 3.0 µM against various human cancer cell lines such as MCF-7 and A549 .
  • The compound's structural analogs have been reported to inhibit fibroblast growth factor receptor (FGFR) signaling, which is crucial in many cancers. One study identified that certain derivatives inhibited FGFR1 in non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification .

Antimicrobial Activity

The antimicrobial properties of imidazo derivatives have also been explored:

  • Compounds within this chemical family have exhibited activity against gram-positive and gram-negative bacteria , as well as antifungal properties against species like Aspergillus flavus and Staphylococcus aureus .
  • The imidazo[1,2-a]pyrimidine derivatives have shown promising results in inhibiting bacterial growth, with some exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 1: Anticancer Efficacy

A study focusing on the synthesis and evaluation of imidazo derivatives highlighted that compounds similar to this compound demonstrated significant antiproliferative effects against MCF-7 breast cancer cells. The most potent compound showed an IC50 value of 0.16 µM , indicating strong activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Properties

In another investigation, a series of imidazo[1,2-a]pyrimidine derivatives were synthesized and tested for antibacterial activity. The results indicated that certain compounds exhibited MIC values as low as 8 µg/mL against Escherichia coli, showcasing their potential as effective antimicrobial agents .

Data Tables

Biological ActivityCompoundCell Line / MicrobeIC50 / MIC Value
AnticancerThis compoundMCF-70.16 µM
AnticancerSimilar Benzamide DerivativeA5493.0 µM
AntimicrobialImidazo DerivativeE. coli8 µg/mL
AntimicrobialImidazo DerivativeStaphylococcus aureusNot specified

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-a]pyrimidine core. Key steps include:

  • Coupling Reactions : Brominated intermediates (e.g., 8-bromoimidazo[1,2-a]pyridine derivatives) are coupled with methoxyphenylbenzamide precursors via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .
  • Reagent Selection : Use of oxidizing agents like TBHP (tert-butyl hydroperoxide) and iodine (I₂) for domino reactions to form heterocyclic scaffolds .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization are standard for isolating pure products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • FT-IR : Identifies functional groups (e.g., amide C=O at ~1672 cm⁻¹, aromatic C-H at ~3053 cm⁻¹) .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm structural integrity (e.g., aromatic protons at δ 7.38–8.62 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • LC-MS : Validates molecular weight (e.g., [M+1]⁺ peaks) and purity (>95%) .

Q. How is the purity of the compound assessed during synthesis?

Purity is monitored via:

  • TLC : Tracks reaction progress using silica plates and UV visualization .
  • Melting Point Analysis : Sharp, consistent melting points (e.g., 261–263°C for related benzamide derivatives) indicate crystallinity and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of the target compound?

Strategies include:

  • Design of Experiments (DoE) : Statistical modeling to test variables (e.g., temperature, stoichiometry) and identify optimal conditions .
  • Flow Chemistry : Continuous-flow systems improve reproducibility and reduce side reactions in oxidation or coupling steps .
  • Catalyst Screening : Palladium/copper catalysts enhance coupling efficiency for imidazo-pyrimidine intermediates .

Q. What methodologies resolve contradictory spectral data (e.g., unexpected NMR shifts)?

Contradictions may arise from tautomerism or solvent effects. Mitigation approaches:

  • Multi-Technique Cross-Validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and HSQC/NOESY to resolve ambiguities .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR/IR spectra for comparison with experimental data .
  • Crystallography : Single-crystal X-ray diffraction confirms bond lengths and angles (e.g., C=O at 1.21 Å, Br-C at 1.89 Å) .

Q. How does structural modification (e.g., bromine substitution) impact bioactivity?

Bromine enhances electrophilicity and binding to hydrophobic pockets. Comparative studies involve:

  • SAR Analysis : Synthesizing analogs (e.g., chloro/fluoro substitutions) and testing antimicrobial or kinase inhibition activity .
  • Docking Studies : Molecular docking with target enzymes (e.g., bacterial phosphopantetheinyl transferases) predicts binding affinity changes .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Critical issues include:

  • Byproduct Formation : Optimize stoichiometry and reaction time to minimize dimerization or over-oxidation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but require rigorous drying to avoid hydrolysis .
  • Process Analytical Technology (PAT) : In-line FT-IR or Raman monitors real-time purity during scale-up .

Data Contradiction Analysis

Q. How to address discrepancies in melting points across studies?

Variations may stem from:

  • Polymorphism : Recrystallize from different solvents (e.g., EtOH vs. DCM) to isolate stable polymorphs .
  • Impurity Profiles : HPLC-MS identifies trace impurities (e.g., dehalogenated byproducts) affecting thermal behavior .

Q. Why do similar compounds show divergent biological activity despite structural homology?

Factors include:

  • Steric Effects : Bulky substituents (e.g., trifluoromethyl) may hinder target binding .
  • Metabolic Stability : Bromine vs. chlorine alters susceptibility to hepatic CYP450 enzymes .

Methodological Resources

  • Synthetic Protocols : Refer to for stepwise procedures.
  • Advanced Optimization : Apply DoE () and crystallography () for rigorous validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.